molecular formula C10H9F13O2Si B6590984 Trimethylsilyl perfluoroheptanoate CAS No. 1244856-04-9

Trimethylsilyl perfluoroheptanoate

Cat. No.: B6590984
CAS No.: 1244856-04-9
M. Wt: 436.24 g/mol
InChI Key: GOYQRAIWCHDWCJ-UHFFFAOYSA-N
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Description

Trimethylsilyl perfluoroheptanoate is a chemical compound with the molecular formula C10H9F13O2Si. It is known for its unique properties, including high thermal and chemical stability, making it valuable in various scientific and industrial applications. The compound consists of a trimethylsilyl group attached to a perfluoroheptanoate moiety, which imparts distinct characteristics such as hydrophobicity and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl perfluoroheptanoate can be synthesized through the reaction of perfluoroheptanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

C7F13COOH+(CH3)3SiClC7F13COOSi(CH3)3+HCl\text{C}_7\text{F}_{13}\text{COOH} + \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{C}_7\text{F}_{13}\text{COOSi(CH}_3\text{)}_3 + \text{HCl} C7​F13​COOH+(CH3​)3​SiCl→C7​F13​COOSi(CH3​)3​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl perfluoroheptanoate undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Hydrolysis: The compound can be hydrolyzed to yield perfluoroheptanoic acid and trimethylsilanol.

    Reduction: Under specific conditions, the perfluoroheptanoate moiety can be reduced to form different fluorinated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the trimethylsilyl group.

    Hydrolysis: Acidic or basic aqueous solutions facilitate the hydrolysis reaction.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed under controlled conditions.

Major Products Formed

    Perfluoroheptanoic Acid: Formed through hydrolysis.

    Fluorinated Derivatives: Various fluorinated compounds can be synthesized through reduction and substitution reactions.

Scientific Research Applications

Trimethylsilyl perfluoroheptanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the protection of alcohols and carboxylic acids.

    Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.

    Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of high-performance materials, including coatings and lubricants, due to its resistance to harsh conditions.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl perfluorononanoate
  • Trimethylsilyl heptafluorobutyrate
  • Trimethylsilyl pentafluoropropionate

Uniqueness

Trimethylsilyl perfluoroheptanoate is unique due to its specific combination of a trimethylsilyl group and a perfluoroheptanoate moiety. This combination imparts distinct properties such as high thermal stability, chemical resistance, and hydrophobicity, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

trimethylsilyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F13O2Si/c1-26(2,3)25-4(24)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYQRAIWCHDWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F13O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301022654
Record name Trimethylsilyl perfluoroheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244856-04-9
Record name Trimethylsilyl perfluoroheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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